![molecular formula C18H18N2O2 B2587155 4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950110-73-3](/img/structure/B2587155.png)
4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives typically includes a fused benzene and diazepine ring . The specific structure of “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is not provided in the available literature.Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, but the specific reactions that “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” can participate in are not detailed in the available literature .Scientific Research Applications
Synthetic Routes and Structural Analysis
Benzodiazepine derivatives, akin to the specified compound, have been synthesized through various methods, contributing significantly to the field of heterocyclic chemistry. For instance, research on the synthesis and structural characteristics of homologs to caffeine showcases the thermodynamic parameters and total energy of these compounds, indicating their potential utility in material science and molecular mechanics studies (É. I. Ivanov et al., 1992).
Corrosion Inhibition
An intriguing application of benzodiazepine derivatives is their role as corrosion inhibitors for metals. A study demonstrated that certain benzodiazepine derivatives effectively inhibit corrosion of mild steel in acidic environments. This research not only emphasizes the protective capabilities of these compounds but also their potential in industrial applications to enhance the longevity of metal structures and components (T. Laabaissi et al., 2021).
Novel Synthetic Methodologies
The development of new synthetic methodologies for benzodiazepines has been a focus area, enabling the creation of diverse chemical entities. For example, a study on I2-promoted multicomponent dicyclization and ring-opening sequences presents a direct synthesis route for benzo[e][1,4]diazepin-3-ones. This method opens up new avenues for the efficient production of seven-membered ring lactams, which could have implications in medicinal chemistry and drug discovery (Xiao Geng et al., 2019).
Mechanism of Action
The mechanism of action of benzodiazepines typically involves the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The specific mechanism of action for “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is not detailed in the available literature.
Future Directions
Benzodiazepines have been widely used in medicinal chemistry for drug discovery research due to their potential biological activity . Future research could focus on the synthesis, characterization, and biological evaluation of “4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” and its derivatives.
properties
IUPAC Name |
4-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-13(2)11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYLTYQBNNTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one |
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